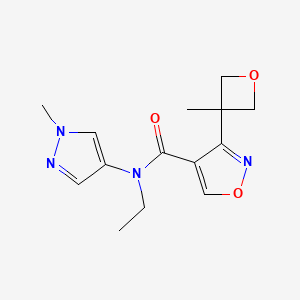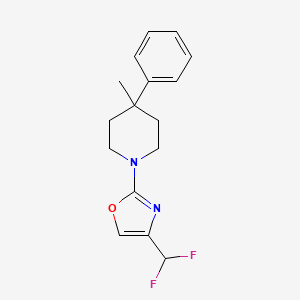![molecular formula C13H16N4O3 B7438534 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7438534.png)
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one, also known as JNJ-42756493, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of pyrido[3,4-d]pyrimidine compounds and has shown promising results in preclinical studies.
Mécanisme D'action
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4. These proteins are involved in the regulation of gene expression and play a critical role in cancer cell survival and proliferation. By inhibiting BET proteins, 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one disrupts the transcriptional machinery of cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It also inhibits the expression of genes involved in cell cycle progression and DNA repair, leading to cell cycle arrest and DNA damage. In addition, 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one has been found to modulate the immune response by regulating the expression of immune-related genes.
Avantages Et Limitations Des Expériences En Laboratoire
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one has several advantages for laboratory experiments. It is a small molecule inhibitor, which makes it easy to use in cell culture and animal models. It has shown potent activity against several cancer cell lines, making it a promising candidate for cancer therapy. However, there are also some limitations to its use. 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one. One area of interest is the development of combination therapies that include 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one and other anticancer agents. Another direction is the investigation of 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one as a potential treatment for other diseases, such as inflammatory disorders and viral infections. Finally, further research is needed to fully understand the mechanism of action of 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one involves several steps, starting with the reaction of 2-chloro-6-methylmorpholine with formaldehyde to obtain 2-(hydroxymethyl)-6-methylmorpholine. This intermediate is then reacted with 4-chloropyrido[3,4-d]pyrimidine to yield 6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one. The synthesis process has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one has been extensively studied for its anticancer properties. It has shown potent activity against several cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, it has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8-4-17(5-9(6-18)20-8)12-2-10-11(3-14-12)15-7-16-13(10)19/h2-3,7-9,18H,4-6H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUBQXGGDGUMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C2=NC=C3C(=C2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(3-methylsulfanylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7438451.png)
![N-(2-amino-2-cyclopropylethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7438458.png)
![(5S,7R)-2-(2-methoxyethyl)-N-[(4-methoxy-2-methylphenyl)methyl]-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438460.png)
![(5S,7R)-N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438464.png)
![2-bromo-5-[[(2S)-2-(2-chloro-4-hydroxyphenyl)-2-hydroxyethyl]sulfonylamino]benzoic acid](/img/structure/B7438480.png)
![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B7438512.png)
![methyl (E)-5-[[3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carbonyl]amino]pent-2-enoate](/img/structure/B7438518.png)


![3-Methyl-5-[4-(3-oxo-1,2-oxazol-5-yl)piperidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7438550.png)
![7-hydroxy-N-[(6-methylpyridin-2-yl)methoxy]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7438561.png)
![5-[1-(2,3-dihydroindole-1-carbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7438571.png)
![N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438573.png)